![molecular formula C27H26N2O4 B2796295 N-[2-(5,8-二甲氧基-2-氧代-1H-喹啉-3-基)乙基]-2,2-二苯基乙酰胺 CAS No. 851403-41-3](/img/no-structure.png)

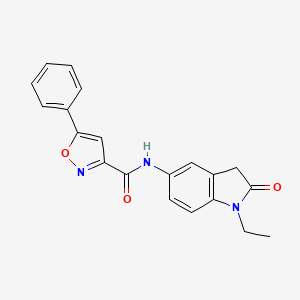

N-[2-(5,8-二甲氧基-2-氧代-1H-喹啉-3-基)乙基]-2,2-二苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. It includes information on the type of bonds (covalent, ionic, etc.) present and the shape of the molecule.Chemical Reactions Analysis

This involves the study of the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction takes place, and the mechanism of the reaction .科学研究应用

生物活性喹啉和喹唑啉生物碱

喹啉和喹唑啉生物碱由于其广泛的生物活性而成为广泛研究的重点。这些化合物,包括天然和合成类似物,表现出显着的抗肿瘤、抗疟疾、抗菌、抗真菌、抗寄生虫、抗病毒、抗炎和抗氧化特性。它们多样化的生物活性使其成为开发新治疗剂的宝贵来源。对这些生物碱的研究为药物发现和开发提供了新的线索和可能性,突出了它们在药物化学和药理学中的潜力 (Shang 等人,2018)。

合成和药理学评估

各种喹啉和喹唑啉衍生物的合成和评估证明了它们在解决微生物感染方面的潜力。一项针对某些衍生物的合成和药理学评估的研究表明,它们对革兰氏阳性菌和革兰氏阴性菌均具有抗菌活性,表明它们在开发新的抗菌剂中具有潜在应用 (Kumar 等人,2020)。

六氮杂三苯(HAT)衍生物

HAT 衍生物,包括与喹喔啉结构相关的衍生物,在从半导体到传感器和液晶的各种应用中显示出前景。这些化合物在有机材料和纳米科学中的多功能性进一步突出了喹啉和喹唑啉衍生物在科学研究中的潜力 (Segura 等人,2015)。

喹喔啉衍生物

喹喔啉衍生物,与喹啉和喹唑啉相关,已显示出广泛的应用,特别是在生物医学领域。它们对抗微生物感染的能力以及潜在的慢性和代谢疾病治疗,突出了它们在药物化学中的重要性 (Pereira 等人,2015)。

属性

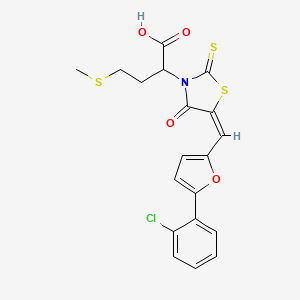

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide involves the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethyl diphenylacetate, followed by N-alkylation and acetylation.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethyl diphenylacetate", "Sodium hydride", "Bromomethyl acetate", "Acetic anhydride", "Dimethylformamide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid (1.0 g) and 2-aminoethyl diphenylacetate (1.2 g) in dry dimethylformamide (10 mL) and cool the solution to 0°C.", "Step 2: Add sodium hydride (0.2 g) to the solution and stir for 30 minutes at 0°C.", "Step 3: Add bromomethyl acetate (1.0 g) to the solution and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding methanol (10 mL) and stir for 30 minutes.", "Step 5: Filter the precipitate and wash with methanol.", "Step 6: Dissolve the crude product in chloroform (10 mL) and add acetic anhydride (1.0 mL).", "Step 7: Stir the solution for 2 hours at room temperature.", "Step 8: Quench the reaction by adding water (10 mL) and stir for 30 minutes.", "Step 9: Extract the product with chloroform (3 x 10 mL) and dry over anhydrous sodium sulfate.", "Step 10: Evaporate the solvent under reduced pressure to obtain the final product, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide." ] } | |

CAS 编号 |

851403-41-3 |

产品名称 |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide |

分子式 |

C27H26N2O4 |

分子量 |

442.515 |

IUPAC 名称 |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide |

InChI |

InChI=1S/C27H26N2O4/c1-32-22-13-14-23(33-2)25-21(22)17-20(26(30)29-25)15-16-28-27(31)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,24H,15-16H2,1-2H3,(H,28,31)(H,29,30) |

InChI 键 |

WTIOLXMTXLPQEJ-UHFFFAOYSA-N |

SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2796216.png)

![N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2796217.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2796219.png)

![N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide](/img/structure/B2796222.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2796226.png)

amine](/img/structure/B2796227.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2796228.png)

![N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2796232.png)